
Cyclopentanemethanamine, 2-amino-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanemethanamine, 2-amino-N,N-diethyl-(9CI) is a chemical compound with the molecular formula C6H16N2. It is a derivative of cyclopentane, featuring an amine group attached to the cyclopentane ring and two diethylamine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanemethanamine, 2-amino-N,N-diethyl-(9CI) typically involves the reaction of cyclopentanone with diethylamine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanemethanamine, 2-amino-N,N-diethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted amines, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopentanemethanamine, 2-amino-N,N-diethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanemethanamine, 2-amino-N,N-diethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanemethanamine: Lacks the diethylamine groups, resulting in different chemical properties and reactivity.
2-amino-N,N-diethylamine: Does not have the cyclopentane ring, leading to different structural and functional characteristics.
Uniqueness
Cyclopentanemethanamine, 2-amino-N,N-diethyl-(9CI) is unique due to the presence of both the cyclopentane ring and the diethylamine groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
2-(diethylaminomethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)8-9-6-5-7-10(9)11/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
BZHLKUHXZYWBQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1CCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
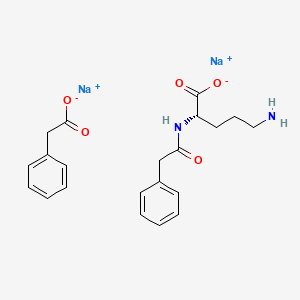
![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
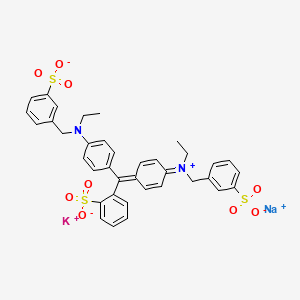

![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
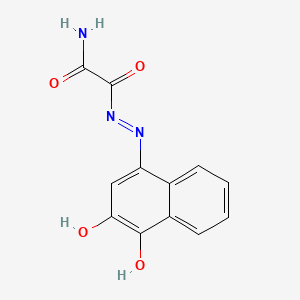
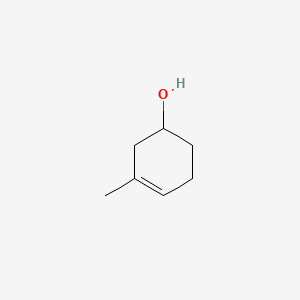
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)
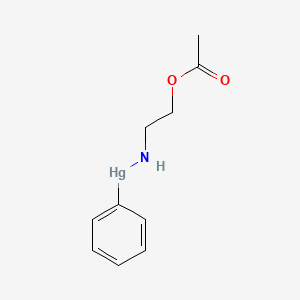
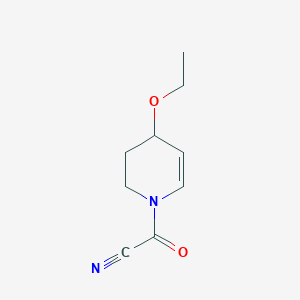
![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
